N-cyclopropyl-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide
Description
N-cyclopropyl-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide (referred to as STK6497959 in commercial databases) is a synthetic small molecule featuring a triazolopyridazine core fused to a piperidine-4-carboxamide scaffold. Its structure includes a cyclopropyl group attached to the carboxamide nitrogen and an isopropyl substituent at position 3 of the triazolopyridazine ring. These modifications are critical for optimizing binding affinity and pharmacokinetic properties.
Properties
IUPAC Name |
N-cyclopropyl-1-(3-propan-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O/c1-11(2)16-20-19-14-5-6-15(21-23(14)16)22-9-7-12(8-10-22)17(24)18-13-3-4-13/h5-6,11-13H,3-4,7-10H2,1-2H3,(H,18,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPRQLRDDWFJOPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C2N1N=C(C=C2)N3CCC(CC3)C(=O)NC4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Triazolopyridazine Core: The triazolopyridazine core can be synthesized through the cyclization of appropriate hydrazine derivatives with ortho esters under acidic conditions.
Introduction of the Piperidine Carboxamide Group: The piperidine carboxamide group can be introduced via nucleophilic substitution reactions, where a piperidine derivative reacts with a suitable carboxylic acid derivative.
Cyclopropylation: The cyclopropyl group can be introduced through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the triazolopyridazine and piperidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
N-cyclopropyl-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent in treating various diseases, including cancer, infectious diseases, and neurological disorders.
Biological Studies: The compound is used in biological studies to understand its interactions with biological targets and its effects on cellular processes.
Pharmacology: Research focuses on its pharmacokinetics, pharmacodynamics, and potential side effects.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-cyclopropyl-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease pathways. The compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular signaling and function.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The triazolopyridazine scaffold is widely exploited in medicinal chemistry due to its versatility in targeting epigenetic readers, kinases, and ion channels. Below is a detailed comparison of STK6497959 with structurally and functionally related compounds (Table 1).
Table 1: Structural and Pharmacological Comparison of Triazolopyridazine Derivatives
Key Structural Determinants of Activity
Triazolopyridazine Core Modifications :
- The 3-isopropyl group in STK6497959 balances steric bulk and hydrophobicity, enhancing BRD4 binding compared to smaller groups (e.g., methyl in Z1220635364 (7)) .
- Electron-withdrawing groups (e.g., trifluoromethyl in STK651245 (6)) improve potency but increase metabolic susceptibility due to oxidative degradation .
Piperidine-Carboxamide Substituents :
- The N-cyclopropyl group in STK6497959 reduces steric clash with BRD4’s ZA channel compared to bulkier substituents (e.g., N-(3-methylbutyl) in STK635934 (25)), improving solubility .
- Carboxamide derivatives with indole-ethylamine side chains (e.g., Z2701558508 (10)) exhibit higher affinity but suffer from poor pharmacokinetics .
Off-Target Effects: Compounds like Lin28-1632 and 7a demonstrate that minor structural changes (e.g., phenylacetamide vs. piperidine-carboxamide) redirect activity toward entirely different targets (Lin28 or CatSper) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
